molecular formula C13H13BrN2O B2754573 2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol CAS No. 306732-30-9

2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol

Cat. No.: B2754573
CAS No.: 306732-30-9
M. Wt: 293.164
InChI Key: JFVWULYFXVQRPL-UHFFFAOYSA-N
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Description

“2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol” is a chemical compound. It has a molecular formula of C13H13BrN2O . The compound is also known by its IUPAC name "5-bromo-3-methylpyridin-2-amine" .

Scientific Research Applications

Antimicrobial and Antiproliferative Applications

Research on derivatives of compounds similar to 2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol has shown promising antimicrobial and antiproliferative activities. Compounds containing benzenesulfonamide, benzo[b]phenoxazine, and quinoxaline moieties derived from 2-hydroxyphenyl analogs have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Mycobacterium luteum, as well as fungal strains including Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This suggests potential applications in developing new antimicrobial agents.

Catalytic Applications in Organic Synthesis

Schiff base compounds, which can be synthesized from components including 2-hydroxyphenyl derivatives, have been explored for their catalytic activity in various organic reactions. For example, sulfonated Schiff base copper(II) complexes have shown efficiency and selectivity as catalysts in the oxidation of alcohols, presenting a promising avenue for the synthesis of fine chemicals and pharmaceutical intermediates with high selectivity and under mild conditions (Hazra et al., 2015).

Corrosion Inhibition

Schiff bases derived from 2-hydroxyphenyl and their analogs have been evaluated as corrosion inhibitors for metals in acidic environments containing chloride. The synthesized Schiff bases, through electrochemical studies, have demonstrated substantial inhibition efficiency, highlighting their potential in protecting metals from corrosion in industrial applications (El-Lateef et al., 2015).

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis , which suggests that its targets could be various, depending on the specific reactions it’s involved in.

Mode of Action

It’s known that this compound can participate in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound might interact with its targets through bond formation, leading to changes in the molecular structure of the targets.

Biochemical Pathways

Given its involvement in suzuki–miyaura coupling , it’s likely that this compound affects pathways related to carbon–carbon bond formation. The downstream effects would depend on the specific reactions and targets involved.

Pharmacokinetics

Some physical and chemical properties of the compound are known . It has a molecular weight of 372.055, a density of 1.8±0.1 g/cm3, and a boiling point of 466.0±45.0 °C at 760 mmHg . These properties could potentially impact the compound’s bioavailability.

Result of Action

Given its role as an intermediate in organic synthesis , it’s likely that the compound contributes to the formation of various organic products, with the specific effects depending on the reactions and targets involved.

Properties

IUPAC Name

2-[[(5-bromo-3-methylpyridin-2-yl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-9-6-11(14)8-16-13(9)15-7-10-4-2-3-5-12(10)17/h2-6,8,17H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVWULYFXVQRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCC2=CC=CC=C2O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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